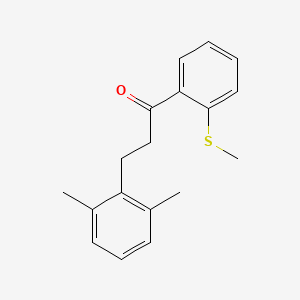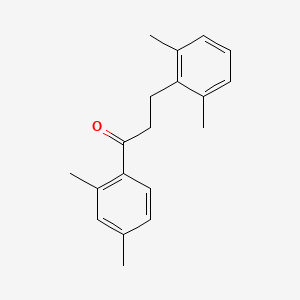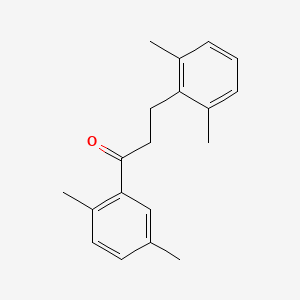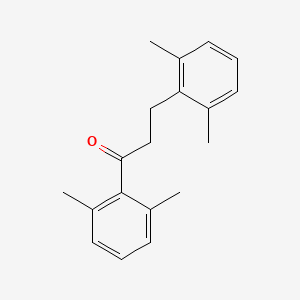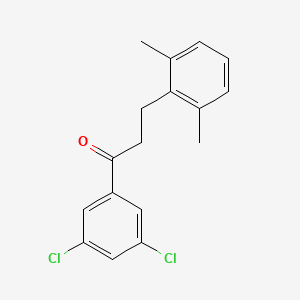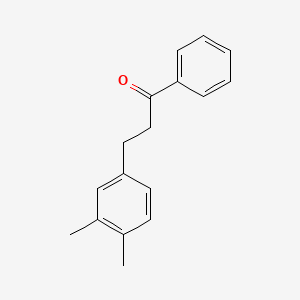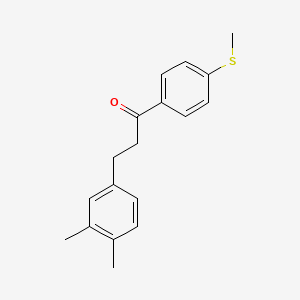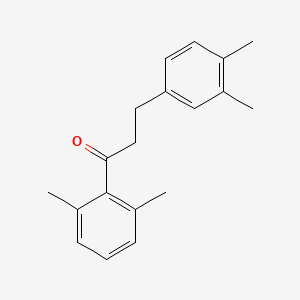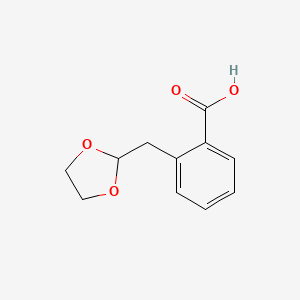
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C11H12O4 . It is a white solid and has a molecular weight of 208.21 .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxolan-2-ylmethyl)benzoic acid” consists of a benzoic acid group attached to a 1,3-dioxolane ring . The InChI code for this compound is 1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is a white solid . It has a molecular weight of 208.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Aplicaciones Científicas De Investigación
Photophysical Properties and Emission Enhancement
- 1,3-Dioxolan-2-ylmethyl benzoic acid derivatives demonstrate significant photophysical properties. A study on 1,8-naphthalimide compounds (similar in structure to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid) showed that they form nanoaggregates in certain solutions, exhibiting aggregation enhanced emission. These properties are influenced by the nature of the benzoic acid derivatives and intermolecular interactions (Srivastava, Singh, & Mishra, 2016).
Chemical Reactions and Synthesis
- Compounds related to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are involved in various chemical reactions. For instance, 2-(4-Hydroxyalkyl)-1,3-dioxolanes can undergo acid-catalyzed rearrangement to form 2-hydroxyethyl alkanoic esters. This reaction's mechanism involves a benzylic carbenium ion and a 1,3-dioxolan-2-ylium cation (Krohn, Flörke, Höfker, & Träubel, 1999).
Catalysis and Glycerol Conversion
- 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid related structures are used in catalytic processes. A study on glycerol conversion utilized derivatives of 1,3-dioxolan-4-yl-methanols (similar to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid) to create potential novel platform chemicals, highlighting the role of these compounds in catalysis and renewable material processing (Deutsch, Martin, & Lieske, 2007).
Applications in Material Science
- Research on poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], a polymer related to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, has been conducted to study its thermal degradation and characterization. This research is relevant for understanding the stability and degradation mechanisms of materials derived from such compounds (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Fungicidal and Antibacterial Applications
- Derivatives of 1,3-dioxolane, which are structurally related to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, have been synthesized and evaluated for their fungicidal and antibacterial activities. These studies contribute to the development of new classes of antimicrobial agents (Begum, Khan, Khan, Imran, Rehman, Umar, Kamil, & Muhammad, 2019).
Luminescence and Stimuli-Responsive Properties
- Investigations into compounds like 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, similar to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, have shown luminescent properties and responsiveness to multiple stimuli. These findings are significant for developing advanced materials with smart responsive characteristics (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Coordination Polymers and Luminescent Properties
- 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid-related compounds have been utilized in the synthesis of coordination polymers. These polymers exhibit notable luminescent efficiencies and have potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGRZABTBRLTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645376 |
Source


|
| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-07-2 |
Source


|
| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

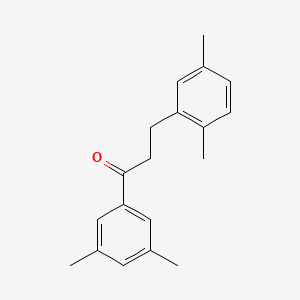
![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)

